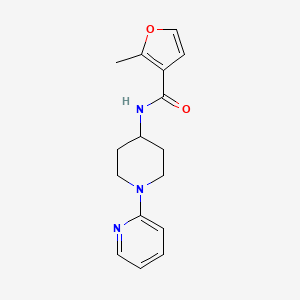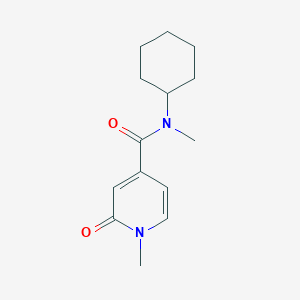
N-(5-tert-butyl-2-methylpyrazol-3-yl)-1-pyrazin-2-ylpiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-tert-butyl-2-methylpyrazol-3-yl)-1-pyrazin-2-ylpiperidine-3-carboxamide, also known as Compound A, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound has been synthesized using various methods and has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
N-(5-tert-butyl-2-methylpyrazol-3-yl)-1-pyrazin-2-ylpiperidine-3-carboxamide A exerts its effects by inhibiting the activity of the nuclear factor-kappa B (NF-κB) pathway. This pathway is involved in the regulation of inflammation, cell proliferation, and cell survival. Inhibition of this pathway by N-(5-tert-butyl-2-methylpyrazol-3-yl)-1-pyrazin-2-ylpiperidine-3-carboxamide A leads to a reduction in inflammation and cell proliferation and an increase in cell death.
Biochemical and Physiological Effects:
N-(5-tert-butyl-2-methylpyrazol-3-yl)-1-pyrazin-2-ylpiperidine-3-carboxamide A has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
N-(5-tert-butyl-2-methylpyrazol-3-yl)-1-pyrazin-2-ylpiperidine-3-carboxamide A has several advantages for use in lab experiments. It is a small molecule drug, which makes it easy to synthesize and modify. It also has a well-defined mechanism of action, which makes it easy to study. However, one limitation of N-(5-tert-butyl-2-methylpyrazol-3-yl)-1-pyrazin-2-ylpiperidine-3-carboxamide A is that it has poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N-(5-tert-butyl-2-methylpyrazol-3-yl)-1-pyrazin-2-ylpiperidine-3-carboxamide A. One direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to study its potential use in the treatment of cancer. Additionally, further studies are needed to investigate the safety and efficacy of N-(5-tert-butyl-2-methylpyrazol-3-yl)-1-pyrazin-2-ylpiperidine-3-carboxamide A in vivo.
Synthesis Methods
N-(5-tert-butyl-2-methylpyrazol-3-yl)-1-pyrazin-2-ylpiperidine-3-carboxamide A has been synthesized using various methods, including the Suzuki coupling reaction, Buchwald-Hartwig coupling reaction, and Sonogashira coupling reaction. The most commonly used method for the synthesis of N-(5-tert-butyl-2-methylpyrazol-3-yl)-1-pyrazin-2-ylpiperidine-3-carboxamide A is the Suzuki coupling reaction. This method involves the reaction of 1-bromo-2-pyrazine with 3-(5-tert-butyl-2-methylpyrazol-3-yl)piperidine-2,6-dione in the presence of a palladium catalyst and a base.
Scientific Research Applications
N-(5-tert-butyl-2-methylpyrazol-3-yl)-1-pyrazin-2-ylpiperidine-3-carboxamide A has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and neuroprotective effects. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
N-(5-tert-butyl-2-methylpyrazol-3-yl)-1-pyrazin-2-ylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O/c1-18(2,3)14-10-15(23(4)22-14)21-17(25)13-6-5-9-24(12-13)16-11-19-7-8-20-16/h7-8,10-11,13H,5-6,9,12H2,1-4H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLOZDBAPXMFLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)C2CCCN(C2)C3=NC=CN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-2-methylpyrazol-3-yl)-1-pyrazin-2-ylpiperidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,4-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510664.png)



![N-[(2-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7510690.png)



![1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide](/img/structure/B7510714.png)
![N-methyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide](/img/structure/B7510725.png)

![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7510742.png)

![N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7510754.png)